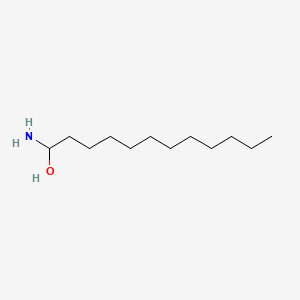
Butane-1,4-diol;1,6-diisocyanatohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane-1,4-diol;1,6-diisocyanatohexane is a compound that combines butane-1,4-diol and 1,6-diisocyanatohexane. This compound is significant in the field of polymer chemistry, particularly in the synthesis of polyurethanes. Butane-1,4-diol is a primary alcohol, while 1,6-diisocyanatohexane is an aliphatic diisocyanate. Together, they form a versatile compound used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Butane-1,4-diol
Synthesis: Butane-1,4-diol can be synthesized through the hydrogenation of maleic anhydride or succinic acid.
Industrial Production: The Davy process is commonly used, where maleic anhydride is converted to methyl maleate ester, followed by hydrogenation.
-
1,6-diisocyanatohexane
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation and Reduction
-
Substitution
Major Products
Butyrolactone: Formed from the oxidation of butane-1,4-diol.
Tetrahydrofuran: Formed from the dehydration of butane-1,4-diol.
Applications De Recherche Scientifique
Butane-1,4-diol;1,6-diisocyanatohexane is widely used in the production of polyurethanes, which have applications in various fields:
Mécanisme D'action
The compound exerts its effects through the formation of urethane linkages. The reaction between butane-1,4-diol and 1,6-diisocyanatohexane results in the formation of polyurethanes. The diisocyanate groups react with the hydroxyl groups of the diol, forming urethane bonds. This process involves the nucleophilic attack of the hydroxyl group on the carbon of the isocyanate group, leading to the formation of a urethane linkage .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Butanediol: Another butanediol isomer with different properties and applications.
1,3-Butanediol: Used in different industrial applications compared to butane-1,4-diol.
2,3-Butanediol: Has distinct chemical properties and uses.
Uniqueness
Butane-1,4-diol;1,6-diisocyanatohexane is unique due to its ability to form polyurethanes with excellent mechanical properties, chemical resistance, and biocompatibility. These properties make it suitable for a wide range of applications, from industrial to biomedical fields .
Propriétés
Numéro CAS |
25748-74-7 |
|---|---|
Formule moléculaire |
C12H22N2O4 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
butane-1,4-diol;1,6-diisocyanatohexane |
InChI |
InChI=1S/C8H12N2O2.C4H10O2/c11-7-9-5-3-1-2-4-6-10-8-12;5-3-1-2-4-6/h1-6H2;5-6H,1-4H2 |
Clé InChI |
DBVNLBRLOULOIZ-UHFFFAOYSA-N |
SMILES canonique |
C(CCCN=C=O)CCN=C=O.C(CCO)CO |
Numéros CAS associés |
9082-83-1 25748-74-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


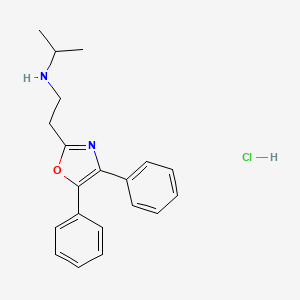
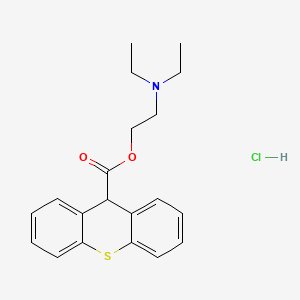
![[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate](/img/structure/B14691655.png)
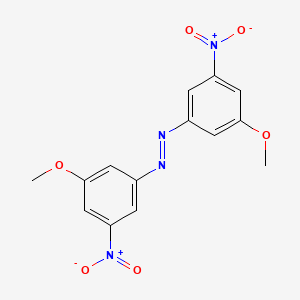
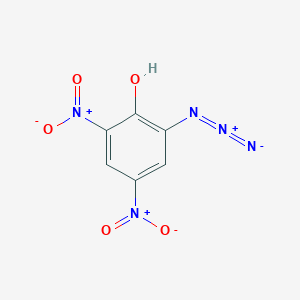
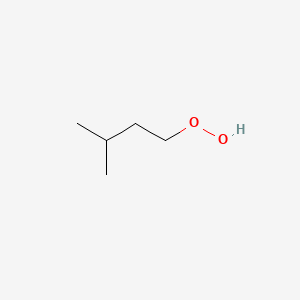
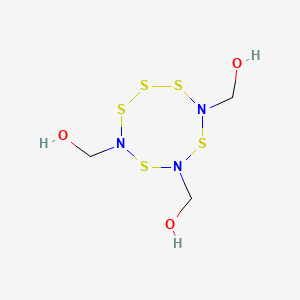
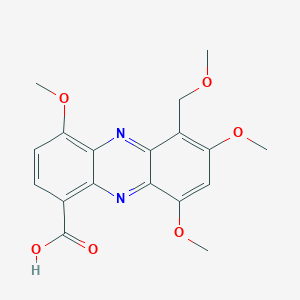
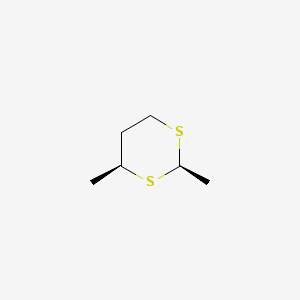
![[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate](/img/structure/B14691709.png)
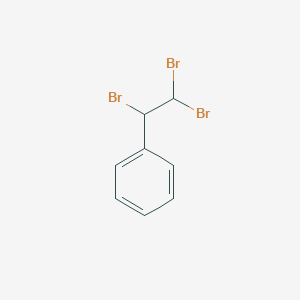
![2-[(2-Aminopropyl)amino]ethan-1-ol](/img/structure/B14691720.png)

